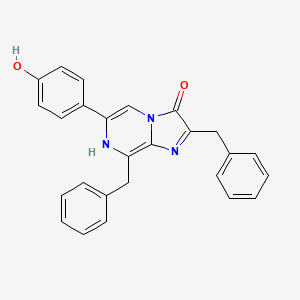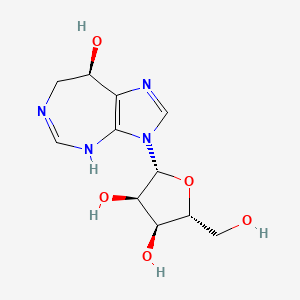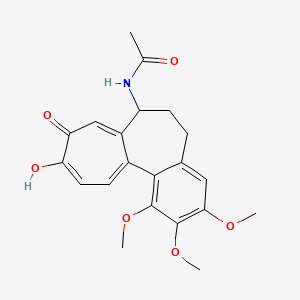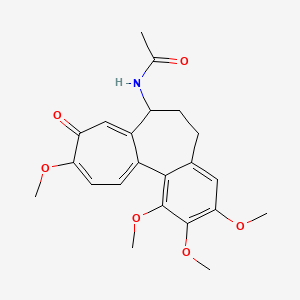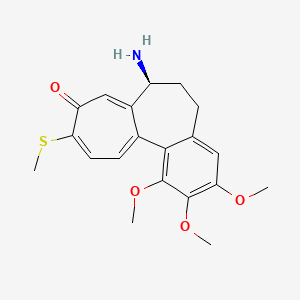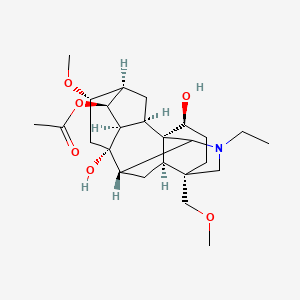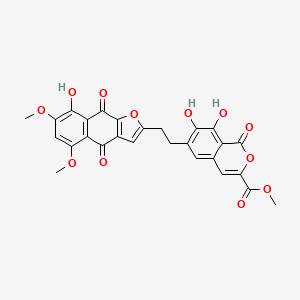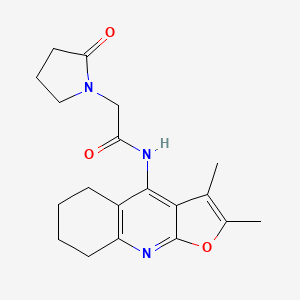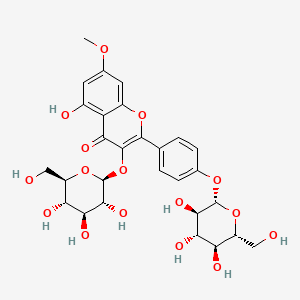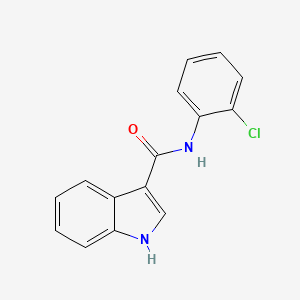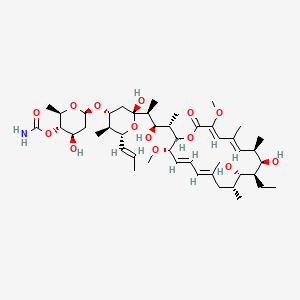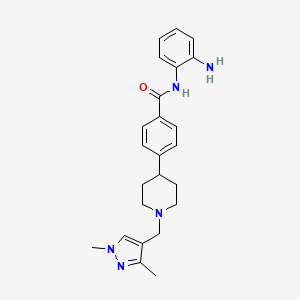
Hdac-IN-4
概要
科学的研究の応用
CXD101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: CXD101 has demonstrated potent antiproliferative activity against various cancer cells, including colon, lung, non-Hodgkin lymphoma, and myeloma cell lines. .
Epigenetic Regulation: As an HDAC inhibitor, CXD101 plays a crucial role in epigenetic regulation by modulating histone acetylation and gene expression.
Combination Therapy: CXD101 has been investigated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anticancer effects.
作用機序
CXD101は、クラスI HDAC酵素、特にHDAC1、HDAC2、HDAC3を阻害することで効果を発揮します。この阻害により、ヒストンおよび非ヒストンタンパク質の過剰アセチル化が起こり、腫瘍抑制遺伝子の再活性化と腫瘍遺伝子経路の抑制につながります。CXD101の作用機序に関与する分子標的および経路には、次のものがあります。
ヒストンアセチル化: CXD101はヒストンアセチル化を増加させ、より開いたクロマチン構造と遺伝子発現の強化につながります。
腫瘍抑制遺伝子: 腫瘍抑制遺伝子の再活性化は、癌細胞の増殖と生存の抑制に貢献しています。
腫瘍遺伝子経路: CXD101は、細胞周期とアポトーシスなど、重要な腫瘍遺伝子経路を調節することで、抗癌効果を発揮します
将来の方向性
HDAC inhibitors, including Hdac-IN-4, have shown promise in preclinical and clinical studies for the treatment of various types of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their selectivity and potency, and exploring their potential in combination therapies .
生化学分析
Biochemical Properties
Hdac-IN-4 interacts with HDACs, specifically the zinc-dependent HDAC protein family . The interaction between this compound and these enzymes leads to the inhibition of their enzymatic activity, which in turn affects the acetylation status of histones and other proteins . This can have profound effects on the transcriptional activity of genes, thereby influencing a wide range of biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and far-reaching. By inhibiting HDACs, this compound can alter the transcriptional landscape of a cell, affecting gene expression and cellular metabolism . This can influence various cellular processes, including cell signaling pathways and the cell cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HDACs and inhibiting their enzymatic activity . This prevents the removal of acetyl groups from histones, leading to an increase in chromatin accessibility and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. While the immediate effects of this compound involve changes in HDAC activity and gene expression, longer-term effects can include alterations in cell function and viability
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. While low doses of this compound can lead to changes in gene expression and cellular function, higher doses may result in toxicity or adverse effects
Metabolic Pathways
This compound is involved in the regulation of various metabolic pathways through its effects on HDACs . By altering the acetylation status of histones and other proteins, this compound can influence the activity of enzymes and other factors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The localization and accumulation of this compound can influence its activity and the cellular processes it affects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. While this compound is known to interact with HDACs, which are located in the nucleus, it may also interact with other proteins in different subcellular compartments
準備方法
CXD101の合成には、中間体の調製と最終カップリング反応を含むいくつかのステップが含まれます。合成経路には一般的に次のステップが含まれます。
中間体の調製: 合成は、最終カップリング反応に不可欠な重要な中間体の調製から始まります。
カップリング反応: 次に、中間体は特定の反応条件下でカップリングされて最終生成物であるCXD101が形成されます。
化学反応の分析
CXD101は、次のようなさまざまな化学反応を起こします。
酸化: CXD101は酸化反応を起こす可能性があり、過酸化水素または過マンガン酸カリウムなどの酸化剤の使用が含まれる場合があります。
還元: CXD101の還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
科学研究への応用
CXD101は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
類似化合物との比較
CXD101は、クラスI HDAC酵素に対する選択性と強力な抗増殖活性により、他のHDAC阻害剤とは異なります。類似の化合物には、次のものがあります。
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される非選択的なHDAC阻害剤。
ロミデプシン: 末梢T細胞リンパ腫の治療に使用されるクラスI酵素に対する選択的なHDAC阻害剤。
CXD101のクラスI HDAC酵素に対する選択性と良好な薬物動態プロファイルにより、癌治療におけるさらなる開発のための有望な候補となっています。
特性
IUPAC Name |
N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZMASHNBKTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934828-12-3 | |
| Record name | CXD-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CXD101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zabadinostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
